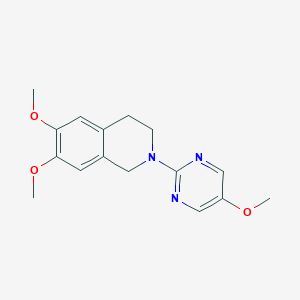

6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

6,7-Dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by methoxy groups at positions 6 and 7 of the isoquinoline core and a 5-methoxypyrimidin-2-yl substituent at position 2. This scaffold is frequently employed in medicinal chemistry due to its versatility in interacting with biological targets, such as sigma receptors, P-glycoprotein (P-gp), and enzymes involved in cancer multidrug resistance (MDR) . The compound’s synthesis typically involves coupling reactions between functionalized tetrahydroisoquinoline precursors and heterocyclic acid chlorides or via alkylation/condensation strategies, as seen in analogues like tariquidar and elacridar derivatives .

Properties

IUPAC Name |

6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-20-13-8-17-16(18-9-13)19-5-4-11-6-14(21-2)15(22-3)7-12(11)10-19/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAAQXWQYQTEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

Starting with 3,4-dimethoxyphenethylamine , cyclization is achieved using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux. This forms the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

Reaction Conditions

Alternative Routes

Patent literature describes the use of tert-butyl carbamate (Boc) protection to stabilize the tetrahydroisoquinoline nitrogen during functionalization. For example, Boc-protected intermediates enable selective bromination or triflation at position 2.

Functionalization at Position 2: Introducing the Pyrimidine Moiety

Attaching the 5-methoxypyrimidin-2-yl group to the tetrahydroisoquinoline core necessitates strategic bond formation. Cross-coupling reactions, particularly Suzuki-Miyaura coupling , are favored for their efficiency and regioselectivity.

Halogenation of the Tetrahydroisoquinoline Core

To enable coupling, a halogen (e.g., bromine) is introduced at position 2. Directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with bromine sources (NBS or Br₂) achieves this.

Procedure

Suzuki-Miyaura Coupling with Pyrimidine Boronic Acid

The brominated intermediate reacts with 5-methoxy-2-pyrimidinylboronic acid under palladium catalysis.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 eq)

-

Solvent : Dioxane/water (4:1), 90°C, 12 hours

Key Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 6.60 (s, 1H, tetrahydroisoquinoline-H), 3.90–3.85 (m, 9H, OCH₃).

-

HRMS (ESI) : Calculated for C₁₆H₁₉N₃O₃ [M+H]⁺: 325.1423; Found: 325.1425.

Alternative Pyrimidine Ring Construction

For cases where boronic acids are inaccessible, pyrimidine ring synthesis via cyclization offers an alternative.

Condensation with Amidines

Reacting 2-cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with guanidine derivatives under acidic conditions forms the pyrimidine ring.

Procedure

-

Prepare 2-cyano-tetrahydroisoquinoline via Strecker synthesis.

-

Heat with guanidine hydrochloride in ethanol/HCl to form the pyrimidine.

-

Yield : 40–50%

Challenges and Optimization

Regioselectivity in Coupling Reactions

Electron-deficient pyrimidines necessitate optimized catalysts. PdCl₂(dppf) enhances coupling efficiency for electron-poor aryl halides.

Protecting Group Strategies

Boc protection prevents side reactions during halogenation but requires acidic deprotection (e.g., TFA) post-coupling.

Scalability and Industrial Applications

Patent methods emphasize tert-butyl ester intermediates for large-scale synthesis, enabling facile purification via crystallization .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which may exhibit different biological and pharmacological properties. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

6,7-Dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on elucidating the compound’s effects at the molecular level.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the tetrahydroisoquinoline core significantly influences biological activity. Key analogues include:

- Key Insight : The 6,7-dimethoxy groups enhance lipophilicity and target binding in P-gp inhibitors (e.g., triazole derivatives ), but their absence can be tolerated in enzyme inhibitors (e.g., ADAMTS-4 ).

Role of Methoxy Groups (Positions 6 and 7)

- Sigma-2 Receptor Selectivity: The 6,7-dimethoxy motif is critical for σ2R affinity, as seen in ligands like F400 and F421, which exhibit nanomolar binding .

- Antifungal Activity : Analogues with C11-alkyl chains and 6,7-dimethoxy groups (e.g., clotrimazole-like derivatives) inhibit ergosterol biosynthesis (D14-reductase) in fungi .

- LogP Modulation : Derivatives with 6,7-dimethoxy groups show increased logP (hydrophobicity), improving blood-brain barrier penetration in neuroactive compounds .

Key Research Findings and Contradictions

- Contradiction in Substituent Necessity : While 6,7-dimethoxy groups are essential for σ2R binding and P-gp inhibition , their removal in ADAMTS-4 inhibitors retains activity , highlighting target-dependent requirements.

Biological Activity

6,7-Dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and therapeutic implications.

The molecular formula of this compound is , with a molecular weight of 302.32 g/mol. The compound features a tetrahydroisoquinoline core modified with methoxy and pyrimidine groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that include the formation of the tetrahydroisoquinoline framework followed by methylation and pyrimidine substitution. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, research involving related compounds showed that certain derivatives displayed IC50 values comparable to established chemotherapeutics like verapamil. Specifically, compounds synthesized from the 6,7-dimethoxy framework demonstrated IC50 values ranging from 0.65 to 0.96 μM against K562/A02 cells, indicating significant potential as multidrug resistance reversal agents in cancer therapy .

Cardioprotective Effects

Another area of investigation has been the cardioprotective properties of this compound. A study highlighted the role of Na+/Ca2+-exchange mechanisms in mediating these effects. The results suggested that the compound may offer protective benefits during ischemic events by modulating calcium homeostasis in cardiac cells .

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Drug Efflux Pumps : By inhibiting P-glycoprotein and other efflux transporters, this compound may enhance the accumulation of chemotherapeutic agents within cancer cells.

- Modulation of Apoptosis : It has been observed that certain tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Calcium Signaling : The cardioprotective effects may be linked to alterations in calcium signaling pathways, which are critical for maintaining cardiac function during stress conditions.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Cell Line Studies : In vitro studies using K562 cell lines demonstrated that modifications in the tetrahydroisoquinoline structure could lead to increased cytotoxicity against resistant cancer cell lines.

- Animal Models : Preclinical trials involving animal models have shown promising results regarding the cardioprotective effects during induced ischemia-reperfusion injury.

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline, and what key reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, such as halogenation of the tetrahydroisoquinoline core followed by coupling with a pyrimidine derivative. For example, sodium hypochlorite-mediated chlorination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a critical step, requiring precise stoichiometry and reaction time to avoid over-oxidation . Solvent choice (e.g., isopropanol or tert-butanol) and temperature control (reflux vs. room temperature) significantly impact regioselectivity and yield . Purification via column chromatography or recrystallization is often necessary to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data interpretation be approached?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns and methoxy group positions. For instance, methoxy protons typically resonate at δ 3.7–4.0 ppm, while pyrimidine protons appear downfield (δ 8.0–8.5 ppm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the tetrahydroisoquinoline-pyrimidine linkage. Crystal packing analysis can reveal intermolecular interactions affecting stability .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ in pyrimidine rings) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous dimethoxy-pyrimidine derivatives require:

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as methoxy groups may release volatile byproducts during reactions .

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism in pyrimidine rings) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : Detects conformational changes by observing peak splitting at low temperatures .

- DFT Calculations : Compare experimental and computed chemical shifts to validate proposed structures .

- 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximities, especially in crowded regions of the spectrum .

Q. What strategies optimize regioselectivity in pyrimidine ring substitution during synthesis?

- Directing Groups : Introduce electron-withdrawing groups (e.g., methoxy) at specific pyrimidine positions to steer electrophilic attacks .

- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances selectivity for C-2 or C-5 positions on the pyrimidine ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, improving yields of desired regioisomers .

Q. Which computational methods are suitable for studying this compound’s interactions with biological targets?

- Molecular Docking : Predict binding affinities to enzymes (e.g., kinases) by modeling the compound’s interaction with active-site residues. The methoxy groups often participate in hydrophobic interactions .

- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments, focusing on the tetrahydroisoquinoline ring’s flexibility .

- QSAR Modeling : Correlate structural features (e.g., methoxy substitution patterns) with activity data to guide analog design .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.